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Compound of Interest

Benzyl 4-aminopiperidine-1-
Compound Name:
carboxylate

Cat. No.: B104409

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic and
analytical data for Benzyl 4-aminopiperidine-1-carboxylate, a key intermediate in the
synthesis of various pharmaceutical compounds. This document details the nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental
protocols utilized for their acquisition.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for Benzyl 4-aminopiperidine-1-
carboxylate and a close derivative, providing a reference for its structural confirmation.

Note on Data Availability: While direct and complete experimental spectra for Benzyl 4-
aminopiperidine-1-carboxylate are not readily available in all public databases, data for the
closely related derivative, Benzyl 4-((2,4-dimethylpentan-3-yl)amino)piperidine-1-carboxylate,
has been published and is presented here for comparative purposes. The structural similarities
allow for valuable inferences regarding the expected spectral features of the parent compound.

Table 1: 1H NMR Data for Benzyl 4-aminopiperidine-1-
carboxylate
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment

Ppm

7.33 m 5H Ar-H

5.14 s 2H -CH2-Ph
Piperidine-H (axial,

4.14 brs 2H .
adjacent to N-Cbz)
Piperidine-H
(equatorial, adjacent

2.87 m 3H
to N-Cbz and -CH-
NH2)

1.83 m 2H Piperidine-H (axial)
Piperidine-H

1.66 m 3H ]
(equatorial and NH2)

1.28 m 2H Piperidine-H (axial)

Data obtained from a patent describing the synthesis of the compound. The assignments are

based on general principles of NMR spectroscopy for similar structures.

Table 2: 13C NMR Data for Benzyl 4-((2,4-

dimethylpentan-3-yl)amino)piperidine-1-carboxylate
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Chemical Shift (6) ppm

Assignment

155.3 C=0 (Carbamate)

137.0 Ar-C (quaternary)

128.5 Ar-CH

127.9 Ar-CH

127.8 Ar-CH

67.0 -CH2-Ph

65.4 Piperidine-CH (adjacent to amino group)
54.9 Piperidine-CHz (adjacent to N-Cbz)
43.0 Piperidine-CHz (adjacent to N-Cbz)
334 Piperidine-CH:z

30.9 Piperidine-CHz2

211 Alkyl CHs

18.3 Alkyl CHs

This data provides a strong reference for the expected chemical shifts of the carbon atoms in

the benzyl and piperidine moieties of the target compound.

Table 3: IR Spectral Data for Benzyl 4-((2,4-
dimethylpentan-3-yl)amino)piperidine-1-carboxylate
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Wavenumber (cm-1) Assignment

2954 C-H stretch (aliphatic)
2870 C-H stretch (aliphatic)
1694 C=0 stretch (carbamate)
1429 C-H bend (CH2)

1225 C-N stretch

1116 C-O stretch

The prominent peak at 1694 cm-1 is characteristic of the carbamate carbonyl group and is
expected to be a key feature in the IR spectrum of Benzyl 4-aminopiperidine-1-carboxylate.

[1]

Table 4: Mass Spectrometry Data for Benzyl 4-((2,4-

m/z lon
Calculated: 334.25705 [M+H]+
Found: 334.25687 [M+H]+

High-resolution mass spectrometry data for the derivative confirms the elemental composition
and provides a basis for predicting the molecular ion peak of the parent compound.[1]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.
These methodologies are standard for the characterization of organic compounds like
piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in a suitable
deuterated solvent, such as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), in a 5
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mm NMR tube.

e Instrumentation:1H and 13C NMR spectra are typically recorded on a 300, 400, or 500 MHz
spectrometer.

¢ 1H NMR Parameters:

[e]

Pulse Program: Standard single-pulse experiment.

o

Number of Scans: 16 to 64 scans are generally sufficient.

[¢]

Relaxation Delay: A delay of 1-2 seconds between scans.

[¢]

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal
standard like tetramethylsilane (TMS).

e 13C NMR Parameters:
o Pulse Program: Proton-decoupled pulse sequence.

o Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to
achieve an adequate signal-to-noise ratio.

o Relaxation Delay: A relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

o Sample Preparation: For solid samples, a small amount of the compound is placed directly
on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid
samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

o Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm-1 with a
resolution of 4 cm-1. An average of 16 to 32 scans is common to improve the signal-to-noise
ratio. The spectrum is often presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)
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o Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or
acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then introduced
into the mass spectrometer via direct infusion or through a liquid chromatography (LC)
system.

e Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or
atmospheric pressure chemical ionization (APCI) source is commonly used for this type of
molecule. High-resolution mass spectrometry (HRMS) is performed on instruments such as a
time-of-flight (TOF) or Orbitrap mass analyzer.

o Data Acquisition:

o lonization Mode: Positive ion mode is typically used to observe the protonated molecule
[M+H]+.

o Mass Range: A scan range appropriate for the expected molecular weight of the
compound is selected.

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized chemical compound like Benzyl 4-aminopiperidine-1-carboxylate.
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General Workflow for Spectroscopic Analysis

Synthesis & Purification

Chemical Synthesis

:

Purification (e.g., Chromatography, Recrystallization)

Sample Preparation Sample Preparation Sample Preparation

Spectroscopic Analysis

NMR Spectroscopy
(1H, 13C)

| Mass Spectrometry

IR Spectroscopy (LRMS, HRMS)

Data Interpretation

Structure Elucidation |<d | Purity Assessment

'

Final Report & Characterization

Click to download full resolution via product page

Workflow for Spectroscopic Analysis

This guide provides a foundational understanding of the spectroscopic properties of Benzyl 4-
aminopiperidine-1-carboxylate, which is crucial for its identification, purity assessment, and
utilization in further synthetic applications within the pharmaceutical and chemical research
sectors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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